What is N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?
What is N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?
An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8)
Abstract
This technical guide provides a comprehensive overview of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and coordination chemistry. The document details its chemical and physical properties, synthesis pathway, and core applications. Furthermore, it offers a representative experimental protocol for its use in ligand synthesis, alongside essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Physicochemical Properties
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the salt form of the parent amine, N,N,N'-Trimethylethylenediamine. The dihydrochloride form offers enhanced stability and solubility, which makes it highly suitable for a variety of reaction conditions in organic synthesis.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex chemical structures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 326888-32-8[2][3][4] |
| Molecular Formula | C₅H₁₆Cl₂N₂[1][2][4][5] |
| Molecular Weight | 175.1 g/mol [1][4][6] |
| IUPAC Name | N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride[2] |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N[2][4][6] |
| Synonyms | N,N,N'-trimethylethane-1,2-diamine dihydrochloride; N1,N1,N2-TRIMETHYLETHANE-1,2-DIAMINE 2HCL[5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2][4] |
| Purity | ≥97% | [2][4] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][4] |
| Solubility | Dihydrochloride form enhances solubility[1] |
Synthesis Pathway
The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is typically a two-step process. First, the free base, N,N,N'-Trimethylethylenediamine (CAS: 142-25-6), is synthesized.[7] A common industrial method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[7] Subsequently, the purified free base is treated with two equivalents of hydrochloric acid to form the stable dihydrochloride salt. This acid-base reaction is straightforward and typically quantitative.
Core Applications in Research and Development
The unique structure of this diamine, featuring both secondary and tertiary amine functionalities, makes it a valuable reagent in several advanced scientific fields.
Intermediate in Pharmaceutical Synthesis
The parent amine, N,N,N'-Trimethylethylenediamine, is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[8]
-
Kinase Inhibitors : It serves as a key precursor in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents for diseases like cancer.[8] For instance, it is a critical intermediate in manufacturing Osimertinib, a medication for advanced lung cancer.[8]
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Gemini Surfactants : The compound is used to produce novel gemini surfactants.[7][9] These specialized surfactants are employed in advanced drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[7]
Ligand Synthesis for Coordination Chemistry
The two nitrogen atoms in the molecule's ethylenediamine backbone can act as a bidentate ligand, binding to a single metal ion to form a stable chelate ring. This property is exploited in the synthesis of metal complexes for catalysis, materials science, and bioinorganic chemistry.[1] The ability of its amine groups to coordinate with metal ions facilitates the creation of novel catalysts and materials with tailored electronic and steric properties.[1]
Experimental Protocols and Methodologies
General Protocol: Synthesis of a Metal Complex
This protocol describes a generalized, self-validating workflow for using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand precursor in the synthesis of a coordination complex.
Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Copper(II)) using N,N,N'-Trimethylethylenediamine as the ligand.
Causality and Self-Validation:
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Step 2 (Base Addition): The dihydrochloride salt is stable but unreactive as a ligand. A non-coordinating base (like triethylamine) is required to deprotonate the ammonium centers in situ, liberating the free diamine. The choice of a non-coordinating base is critical to prevent it from competing with the intended ligand for binding sites on the metal.
-
Step 3 (Slow Addition): Slow, dropwise addition of the metal salt solution prevents the formation of undesired polymeric or oligo-metallic species and promotes the formation of the desired monomeric complex.
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Step 5 (Characterization): The success of the synthesis is validated through characterization. A change in color upon complex formation provides initial qualitative evidence. Spectroscopic analysis (e.g., UV-Vis) will show a shift in the absorption maximum compared to the starting metal salt, confirming a change in the metal's coordination environment.
Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve one molar equivalent of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in a suitable anhydrous solvent (e.g., ethanol).
-
Ligand Liberation: Add 2.2 molar equivalents of a non-coordinating base (e.g., triethylamine) to the solution. Stir for 15 minutes at room temperature to ensure complete deprotonation of the diamine.
-
Complexation: In a separate flask, dissolve one molar equivalent of the metal salt (e.g., CuCl₂) in the same anhydrous solvent. Add this metal solution dropwise to the stirring ligand solution over 30 minutes. A color change is often observed, indicating complex formation.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound.
Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Signal Word | Warning | [2][4] |
| Pictogram | GHS07 (Harmful) | [4] |
| Hazard Statements | H302 | Harmful if swallowed[2][4] |
| H315 | Causes skin irritation[2][4] | |
| H319 | Causes serious eye irritation[2][4] | |
| H335 | May cause respiratory irritation[2][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/mist/vapors[2][4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] |
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid contact with skin and eyes and prevent the formation of dust.[5]
-
Wash hands thoroughly after handling.[10]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Conclusion and Future Outlook
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a highly valuable and versatile chemical intermediate. Its stable, soluble salt form makes it an excellent precursor for the N,N,N'-Trimethylethylenediamine ligand, which has demonstrated utility in both pharmaceutical synthesis and coordination chemistry. The demand for this compound is expected to grow, driven by the expansion of the pharmaceutical sector and the continuous search for novel catalysts and materials.[7] Future research will likely focus on expanding its applications in asymmetric catalysis and the development of new functional materials.
References
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N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Geshem. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). PubChem, National Center for Biotechnology Information. [Link] -
Comprehensive Introduction to N,N,N′-trimethylethylenediamine (CAS 142-25-6). Zhishang Bio. [Link]
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N,N,N'-Trimethylethylenediamine: A Key Intermediate for Pharmaceutical Synthesis. Medium. [Link]
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